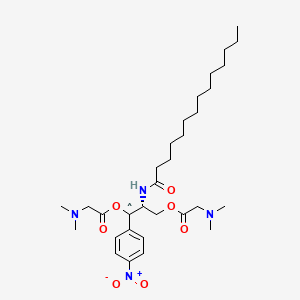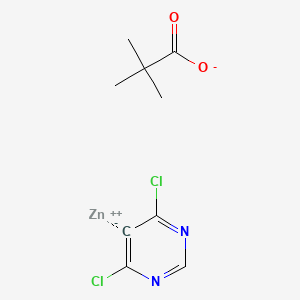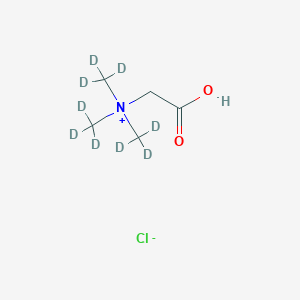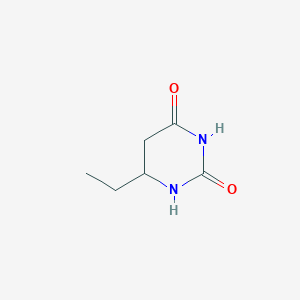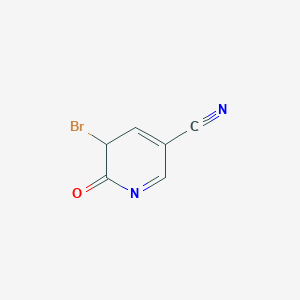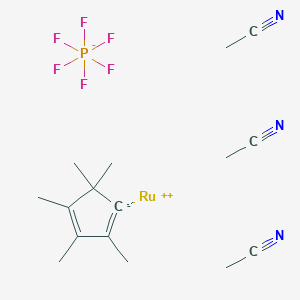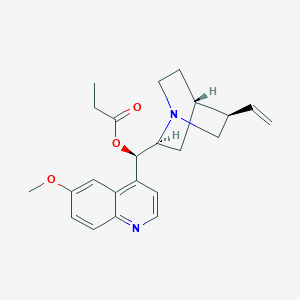
(9R)-6'-Methoxycinchonan-9-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9R)-6’-Methoxycinchonan-9-yl propionate is a chemical compound that belongs to the class of esters It is derived from cinchona alkaloids, which are known for their medicinal properties, particularly in the treatment of malaria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-6’-Methoxycinchonan-9-yl propionate typically involves the esterification of (9R)-6’-Methoxycinchonan-9-ol with propionic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (9R)-6’-Methoxycinchonan-9-yl propionate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(9R)-6’-Methoxycinchonan-9-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(9R)-6’-Methoxycinchonan-9-yl propionate has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimalarial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (9R)-6’-Methoxycinchonan-9-yl propionate involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to interfere with the parasite’s ability to metabolize hemoglobin, leading to its death. The exact molecular pathways and targets are still under investigation, but it is known to affect the parasite’s digestive vacuole and inhibit its growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9R)-6’-Methoxycinchonan-9-yl acetate
- (9R)-6’-Methoxycinchonan-9-yl butyrate
- (9R)-6’-Methoxycinchonan-9-yl valerate
Uniqueness
Compared to its analogs, (9R)-6’-Methoxycinchonan-9-yl propionate may exhibit unique properties due to the specific length and structure of the propionate ester group. This can influence its solubility, reactivity, and biological activity, making it a compound of particular interest for further research and development.
Eigenschaften
CAS-Nummer |
53135-08-3 |
|---|---|
Molekularformel |
C23H28N2O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] propanoate |
InChI |
InChI=1S/C23H28N2O3/c1-4-15-14-25-11-9-16(15)12-21(25)23(28-22(26)5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21,23H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,23+/m0/s1 |
InChI-Schlüssel |
GWLWQRRMIMIZSS-MTDBSEBISA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
Kanonische SMILES |
CCC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)

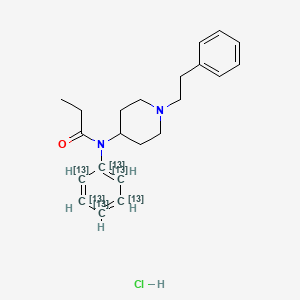

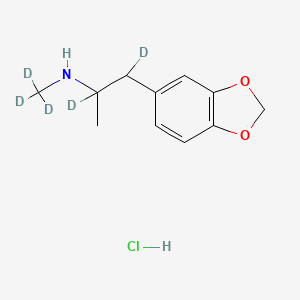
-](/img/structure/B12349736.png)
